Home > Products > Screening Compounds P70180 > Phenazocine hydrobromide
Phenazocine hydrobromide - 1239-04-9

Phenazocine hydrobromide

Catalog Number: EVT-1183755
CAS Number: 1239-04-9
Molecular Formula: C22H28BrNO
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An opioid analgesic with actions and uses similar to MORPHINE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1095)
Classification

Phenazocine is classified as a Schedule II controlled substance under the United States Drug Enforcement Administration regulations due to its potential for abuse and dependence. It has been marketed under various brand names, including Narphen and Prinadol, primarily in tablet form for sublingual administration .

Synthesis Analysis

The synthesis of phenazocine hydrobromide typically involves several key steps:

  1. Starting Material: The synthesis often begins with 3,4-lutidine as a precursor.
  2. Key Reaction: A pivotal step in the synthesis is the Lewis acid-promoted lithiation of the starting material, which facilitates the formation of the benzomorphan skeleton.
  3. Final Steps: Subsequent reactions include alkylation and reduction processes to yield phenazocine. The hydrobromide salt is formed by reacting phenazocine with hydrobromic acid, enhancing its solubility and stability for pharmaceutical applications .
  • Step 1: Lithiation of 3,4-lutidine.
  • Step 2: Formation of the benzomorphan core through alkylation.
  • Step 3: Reduction to yield phenazocine.
  • Step 4: Salt formation with hydrobromic acid.
Molecular Structure Analysis

Phenazocine has the molecular formula C22H27NOC_{22}H_{27}NO and a molar mass of approximately 321.464 g/mol. Its structure features a complex arrangement typical of benzomorphan derivatives:

  • Core Structure: The compound consists of a phenolic ring fused to a piperidine-like structure.
  • Substituents: Notably, it contains an N-phenethyl substitution, which significantly enhances mu-opioid receptor activity.
  • Stereochemistry: Phenazocine exists as two enantiomers, with the (R)-enantiomer being more potent than (S)-phenazocine .
Chemical Reactions Analysis

Phenazocine undergoes various chemical reactions typical of opioid compounds:

  1. Receptor Binding: It binds to mu-opioid and kappa-opioid receptors, leading to analgesic effects.
  2. Metabolism: In vivo metabolism primarily involves N-demethylation and hydroxylation, resulting in several metabolites that may retain some pharmacological activity.
  3. Degradation: Under acidic or basic conditions, phenazocine can degrade, leading to loss of potency or formation of inactive byproducts .
Mechanism of Action

Phenazocine exerts its analgesic effects primarily through:

Physical and Chemical Properties Analysis

Phenazocine hydrobromide displays several notable physical and chemical properties:

  • Physical State: Typically available as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrobromide salt form.
  • Melting Point: The melting point ranges around 190–200 °C.
  • Stability: It exhibits stability under normal storage conditions but may degrade when exposed to extreme pH levels or light .
Applications

Phenazocine has been utilized primarily in clinical settings for pain management:

  • Analgesic Use: It is effective in treating moderate to severe pain, particularly in patients who may not respond well to other opioids due to side effects like sphincter spasms associated with morphine.
  • Research Applications: Investigated for its potential use in non-addictive pain relief strategies owing to its unique receptor binding profile.
  • Historical Context: Although once widely used, its clinical application has diminished over time due to regulatory changes and concerns regarding abuse potential .
Introduction to Phenazocine Hydrobromide

Benzomorphan Opioid Class: Structural and Functional Context

Phenazocine hydrobromide belongs to the benzomorphan class of synthetic opioids, characterized by a distinctive 6,7-benzomorphan core structure. This scaffold features a partially saturated isoquinoline ring system fused with piperidine, resulting in a tricyclic framework that confers high affinity for opioid receptors. The molecular formula of Phenazocine hydrobromide is C₂₂H₂₇NO·HBr, with a molecular weight of 402.4 g/mol [3] [6]. Its chemical name is (1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-4-ol hydrobromide [7].

A critical structural feature is the N-phenethyl substitution, which significantly enhances μ-opioid receptor (MOR) affinity compared to simpler N-methyl derivatives like pentazocine. This modification positions Phenazocine as one of the most potent benzomorphan analgesics [4]. Stereochemistry is fundamental to its activity, with the (−)-(R)-enantiomer exhibiting 20-fold greater analgesic potency than morphine, while the (+)-(S)-enantiomer shows only 4-fold morphine potency [2] [7]. The presence of a phenolic hydroxyl group at C-8 contributes to receptor binding through hydrogen bonding interactions [3].

Functionally, benzomorphans exhibit complex receptor profiles. Phenazocine demonstrates high affinity for multiple opioid receptors, with binding constants (Ki) of 0.2 nM for kappa-opioid receptors (KOR), 2 nM for MOR, and 5 nM for delta-opioid receptors (DOR) [2]. This multi-receptor engagement differentiates it from classical opioids like morphine, which primarily target MOR. The N-phenethyl group enhances MOR selectivity, contributing to Phenazocine's potent analgesic effects while reducing dysphoric side effects associated with KOR activation [4].

Table 1: Structural Features of Select Benzomorphan Opioids

CompoundCore StructureN-SubstituentKey Functional Groups
Phenazocine6,7-Benzomorphanβ-PhenethylPhenolic -OH at C-8
Pentazocine6,7-BenzomorphanDimethylallylAllyl group at N, -OH at C-8
Dezocine6,7-BenzomorphanMethylSaturated ring B, -OH at C-3

Historical Development and Discovery Milestones

Phenazocine was synthesized in 1959 by pharmacologist Nathan Eddy and chemists Everette May and Frederick Ager at the Sterling-Winthrop Research Institute [2] [8]. Its discovery emerged during systematic exploration of benzomorphan analogs aimed at developing potent analgesics with reduced addiction potential compared to morphine. Initial animal studies demonstrated exceptional promise: Phenazocine exhibited 20-fold greater analgesic potency than morphine in rodent hot-plate tests while producing only one-sixth of morphine's physical dependence in primate models [2].

Clinical development accelerated in the 1960s, with Phenazocine hydrobromide marketed under trade names including Narphen (Europe) and Prinadol (United States). It gained particular attention for its efficacy in postoperative and biliary pain due to reduced sphincter of Oddi spasm compared to morphine [4]. By the 1970s, it was clinically established as an alternative to morphine for moderate-to-severe pain, with studies reporting effective analgesia at approximately one-seventh the dose of morphine [2].

Despite its pharmacological advantages, Phenazocine faced commercial decline due to the emergence of newer opioids and stringent regulations. It was withdrawn from the United Kingdom market in 2001 due to diminishing clinical use [4]. In the United States, it remains classified as a Schedule II controlled substance under the Controlled Substances Act (DEA ACSCN: 9715) but is no longer actively manufactured, with a minuscule 2013 production quota of 6 grams [4] [6].

Table 2: Historical Timeline of Phenazocine Development

YearMilestoneSignificance
1959Initial synthesisDiscovery by Eddy, May, and Ager at Sterling-Winthrop
1964Clinical efficacy establishedDemonstrated analgesic superiority to morphine in humans
1970sCommercial availabilityMarketed as Narphen and Prinadol globally
1970U.S. Controlled Substance ActClassified as Schedule II narcotic (DEA No. 9715)
2001U.K. market withdrawalDiscontinued due to declining clinical use

Pharmacological Classification and Regulatory Status

Phenazocine hydrobromide is pharmacologically classified as a strong opioid agonist with partial agonist activity at kappa-opioid receptors. Its therapeutic indication is formally recognized as "discovery agent" in contemporary databases [6], though historically it was used for acute and chronic pain management. The Anatomical Therapeutic Chemical (ATC) classification system designates it under N02AD02 (Opioids, Benzomorphan Derivatives) [3] [6].

Receptor binding studies reveal Phenazocine's functional complexity:

  • High-affinity κ-opioid receptor inhibition (Ki = 0.2 nM)
  • Moderate μ-opioid receptor inhibition (Ki = 2 nM)
  • Delta-opioid receptor inhibition (Ki = 5 nM) [2] [3]

This multi-receptor profile contributes to its potent analgesia while potentially mitigating typical opioid side effects. Research indicates Phenazocine causes less respiratory depression than morphine and lacks morphine's negative mood effects [2] [4]. However, its KOR activity may induce dysphoria at high doses, limiting clinical utility [2].

Globally, regulatory status reflects controlled substance restrictions:

  • United States: Schedule II controlled substance (high abuse potential)
  • Australia: Schedule 9 (Prohibited Substance)
  • Canada: Schedule I under Controlled Drugs and Substances Act
  • Brazil: Class A1 (Narcotic Drugs) [4] [6]
  • Germany: Anlage I (Authorized scientific use only)

Phenazocine is not listed in the World Health Organization Essential Medicines List and has no current therapeutic approvals, existing primarily as a pharmacological reference compound. Research applications focus on its unique receptor binding properties, particularly as a template for developing functionally selective opioid ligands with improved therapeutic indices [2] [3].

Properties

CAS Number

1239-04-9

Product Name

Phenazocine hydrobromide

IUPAC Name

1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H

InChI Key

MNMGNPZLUMHSKK-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Synonyms

Hydrobromide, Phenazocine
Narphen
Phenazocine
Phenazocine Hydrobromide
Phenbenzorphan
Phenethylazocine

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.